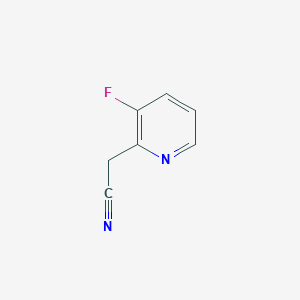

2-(3-Fluoropyridin-2-yl)acetonitrile

Overview

Description

2-(3-Fluoropyridin-2-yl)acetonitrile is a fluorinated organic compound that is part of a broader class of chemicals with a pyridine ring and a nitrile group. The presence of the fluorine atom on the pyridine ring can significantly alter the electronic properties of the molecule, making it a valuable intermediate in various chemical syntheses and applications in materials science, particularly in the development of fluorophores and pharmaceuticals .

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives can be achieved through different methods. One approach is the electrochemical monofluorination of pyridine, which involves the use of a platinum anode and tetramethylammonium dihydrogen trifluoride in acetonitrile as a supporting electrolyte and fluoride source . Another method involves the reaction of azulene with N-fluoropyridinium salts in acetonitrile to synthesize fluorinated azulenes . Additionally, N-arylcarbonyl-N'-(fluoropyridin-3-yl)thioureas can be synthesized by reacting arylcarbonyl chloride, 3-aminofluoropyridine, and ammonium thiocyanate in acetonitrile under microwave irradiation .

Molecular Structure Analysis

The molecular structure of fluorinated acetonitrile compounds can be characterized using various spectroscopic techniques and theoretical calculations. For instance, a fluorinated α-aminonitrile compound was characterized using X-ray crystallography and theoretical calculations, including density functional theory (DFT) and nuclear magnetic resonance (NMR) analyses . These studies provide insights into the equilibrium geometry, vibrational spectra, and electronic properties of the molecule.

Chemical Reactions Analysis

Fluorinated pyridine derivatives participate in various chemical reactions due to their unique reactivity. The presence of the fluorine atom can influence the reactivity and selectivity of these compounds in chemical transformations. For example, the electrochemical method can lead to the formation of vinyl fluorides through cathodic elimination . The reactivity of these molecules can be further understood by analyzing local and global molecular descriptors and reactivity surfaces .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Fluoropyridin-2-yl)acetonitrile derivatives are crucial for their application in material science. These properties include optical, electrochemical, thermal, and morphological characteristics. For example, fluorophores based on 2-(1H-indol-3-yl)acetonitrile exhibit high fluorescence quantum yield, good thermal stability, and promising electroluminescence properties, making them suitable for OLED applications . Theoretical studies using DFT and time-dependent DFT (TDDFT) methods can provide insights into the ground and excited state properties of these compounds .

Scientific Research Applications

Metallation of π-Deficient Heterocyclic Compounds

Metallation reactions of π-deficient heterocycles, such as 3-fluoropyridines, are fundamental in organic synthesis for introducing functional groups into heteroaromatic compounds. The study by Marsais and Quéguiner (1983) elaborates on the metallation regioselectivity of 3-fluoropyridine, a compound closely related to 2-(3-Fluoropyridin-2-yl)acetonitrile. This process allows for the selective introduction of metal atoms at specific positions on the pyridine ring, facilitating further chemical transformations. The research demonstrates how different conditions, such as solvent and temperature, influence the direction of metallation, providing valuable insights for designing synthetic routes for complex organic molecules (Marsais & Quéguiner, 1983).

Fluorinated Pyrimidines in Cancer Chemotherapy

While the focus is to avoid direct drug use discussions, it's pertinent to note the foundational role of fluorinated pyrimidines in medicinal chemistry, particularly in cancer chemotherapy research. Heidelberger and Ansfield (1963) provide a critical review of the clinical applications of fluoropyrimidines, including 5-fluorouracil, emphasizing their distribution, metabolic fate, and therapeutic efficacy in cancer palliation. This research underscores the importance of fluorinated compounds in developing anticancer strategies, highlighting their potential beyond direct therapeutic applications (Heidelberger & Ansfield, 1963).

Fluorinated Graphite Intercalation Compounds

The study of fluorinated graphite intercalation compounds (FGICs) by Panich (1993) demonstrates the relevance of fluorinated compounds in material science. This research explores the dynamics, structure, and bonding of FGICs, showing how fluorination affects the physical properties of graphite. These findings have implications for developing advanced materials with tailored electronic, thermal, and mechanical properties, relevant for energy storage, electronics, and nanotechnology applications (Panich, 1993).

Safety and Hazards

Mechanism of Action

Fluoropyridines are often used in the synthesis of biologically active compounds and have found applications in fields like medicinal chemistry and agrochemistry . .

As for the environmental factors, these can also vary widely depending on the specific conditions and the nature of the compound. Factors such as temperature, pH, and the presence of other chemicals can all influence a compound’s action, efficacy, and stability. For “2-(3-Fluoropyridin-2-yl)acetonitrile”, it is recommended to be stored in a dry room at normal room temperature .

properties

IUPAC Name |

2-(3-fluoropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTZCNARUQTCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599341 | |

| Record name | (3-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoropyridin-2-yl)acetonitrile | |

CAS RN |

149488-78-8 | |

| Record name | (3-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea](/img/structure/B142647.png)